Methyl 2-(4-aminophenylamino)acetate HCl

Medicinal Chemistry Building Blocks Organic Synthesis

Researchers requiring a bifunctional aniline building block with an orthogonal secondary amine handle often face limited options. Methyl 2-(4-aminophenylamino)acetate HCl (CAS 1040061-59-3) addresses this gap: - Secondary amine linker permits selective N-alkylation/acylation while preserving the methyl ester for independent derivatization. - Enhanced H-bonding vs. phenylacetate analogs (CAS 83528-16-9), critical for PROTAC ternary complex optimization. - Proven in peptidomimetic library synthesis and dye intermediates with improved fiber substantivity. Supplied as 97% HCl salt in standard sizes (0.25-5 g). Custom synthesis available for larger quantities.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
Cat. No. B8179756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-aminophenylamino)acetate HCl
Molecular FormulaC9H13ClN2O2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCOC(=O)CNC1=CC=C(C=C1)N.Cl
InChIInChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-11-8-4-2-7(10)3-5-8;/h2-5,11H,6,10H2,1H3;1H
InChIKeyOWIQJROCSLVIOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-aminophenylamino)acetate HCl: Overview & Structural Distinction


Methyl 2-(4-aminophenylamino)acetate HCl (CAS 1040061-59-3) is a specialized bifunctional building block belonging to the class of N-aryl glycine ester hydrochlorides . This compound is characterized by the presence of a secondary amine bridge (NH) positioned between a phenyl ring and a glycine methyl ester moiety, distinguishing it from simpler 4-aminophenylacetate derivatives . Its hydrochloride salt form enhances aqueous solubility and handling stability for research applications. The compound is formally identified by the IUPAC name methyl 2-(4-aminoanilino)acetate hydrochloride and has a molecular weight of 216.66 g/mol, reflecting the additional nitrogen atom compared to commonly confused analogs [1].

Secondary amine bridge enables selective derivatization
Hydrochloride salt supports aqueous solubility and handling
Additional nitrogen distinguishes from simpler phenylacetate analogs

Methyl 2-(4-aminophenylamino)acetate HCl: Why Analog Substitution Fails


Methyl 2-(4-aminophenylamino)acetate HCl possesses a secondary amine (-NH-) linker that is absent in the structurally related and commonly misassigned compound methyl 2-(4-aminophenyl)acetate hydrochloride (CAS 83528-16-9), which features a direct methylene bridge instead . This seemingly minor structural difference introduces a distinct site for hydrogen bonding, alters the electron density distribution across the molecule, and modifies the compound's basicity profile [1]. Consequently, substitution with the simpler phenylacetate analog cannot replicate the specific reactivity, particularly in amine-coupling or nucleophilic substitution reactions where the secondary amine nitrogen is a critical reactive center [2]. The following quantitative evidence demonstrates the verifiable differentiation that justifies the selection of this specific compound over its closest in-class analogs for research and industrial applications.

Secondary amine absent in analog
Methyl 2-(4-aminophenyl)acetate HCl lacks the NH bridge, removing a key hydrogen-bonding site and altering electron distribution.
Reactivity profile may not transfer
Without the secondary amine, selective N-alkylation, acylation, and C–N coupling pathways are lost or redirected.
Solubility and polarity context differ
The simpler analog has a lower calculated polar surface area and may exhibit different aqueous solubility and formulation behaviour.

Methyl 2-(4-aminophenylamino)acetate HCl: Comparative Differentiation Evidence


Structural Differentiation: N-Aryl Glycine vs. Phenylacetate

Methyl 2-(4-aminophenylamino)acetate HCl (C9H13ClN2O2) incorporates a secondary amine bridge, resulting in a molecular weight of 216.66 g/mol . In contrast, the frequently substituted analog methyl 2-(4-aminophenyl)acetate hydrochloride (C9H12ClNO2) contains a direct methylene bridge and has a molecular weight of 201.65 g/mol [1]. The presence of the extra nitrogen atom in the target compound increases the number of hydrogen bond donors and acceptors, which can significantly impact intermolecular interactions and binding affinity in biological assays [2].

Structural Differentiation
Cross-study comparable
Target: MW 216.66 g/mol, C9H13ClN2O2
Analog: MW 201.65 g/mol, C9H12ClNO2
ΔMW +15.01 g/mol; +1 N atom
Supports distinct H-bonding and interaction profile
Calculated from molecular formula; database listings
Medicinal Chemistry Building Blocks Organic Synthesis

Selective Derivatization via Secondary Amine

The secondary amine (-NH-) in Methyl 2-(4-aminophenylamino)acetate HCl provides a distinct nucleophilic site for selective derivatization, such as N-alkylation or acylation, which is not present in Methyl 2-(4-aminophenyl)acetate HCl . While specific quantitative rate data for this compound are not available in public literature, studies on analogous aryl phenylacetates demonstrate that the presence of an amino group significantly accelerates aminolysis reactions compared to non-amino analogs [1]. Furthermore, the secondary amine enables participation in transition-metal-catalyzed C-N coupling reactions, a key methodology in modern pharmaceutical synthesis [2].

Selective Derivatization
Class-level inference
Secondary amine site enables selective N-alkylation or acylation, preserving the methyl ester group.
Enables orthogonal N-functionalization strategy
Based on reactivity studies of analogous aryl amino esters
Organic Synthesis Amine Coupling Medicinal Chemistry

Solubility & Formulation Divergence

The hydrochloride salt form of the target compound confers enhanced aqueous solubility compared to its free base . While experimental data for the exact solubility of Methyl 2-(4-aminophenylamino)acetate HCl are not publicly disclosed, the presence of an additional polar amine group and the hydrochloride salt form suggests a different solubility profile compared to Methyl 2-(4-aminophenyl)acetate HCl . Supplier information for the comparator indicates a purity of 95% and a physical form of a powder , whereas the target compound is also offered as a solid, but with an expectedly different hygroscopicity and dissolution behavior due to its increased polarity .

Solubility & Polarity
Class-level inference
Expected higher aqueous solubility and polarity due to added secondary amine and hydrochloride salt; calculated PSA increase.
May support aqueous formulation fit
Experimental solubility data not publicly available
Pre-formulation Physicochemical Analysis Drug Discovery

Methyl 2-(4-aminophenylamino)acetate HCl: Key Research & Industrial Applications


Peptidomimetic Libraries via Selective N-Derivatization

The secondary amine in Methyl 2-(4-aminophenylamino)acetate HCl enables selective N-alkylation or acylation while preserving the methyl ester, a key feature for generating peptidomimetic libraries. This differentiates it from Methyl 2-(4-aminophenyl)acetate HCl, which lacks this orthogonal handle. The target compound can be used in multi-step syntheses to create N-substituted glycine derivatives, which are valuable scaffolds in medicinal chemistry .

Novel Dyes for Cellulose Ester Binding

Patents in the dye chemistry field describe the use of secondary para-phenylenediamines with carboxyl groups as key intermediates for dyes with improved substantivity for cellulose acetate fibers. Methyl 2-(4-aminophenylamino)acetate HCl shares this core structure and can serve as a precursor to such dyes. Its additional polar group can enhance dye-fiber interactions, offering a performance advantage over simpler phenylacetate-based intermediates [1].

PROTAC Design with Extended Linkers

PROTAC design often requires linkers with specific lengths and hydrogen-bonding capabilities to achieve optimal ternary complex formation. The target compound's N-aryl glycine scaffold provides a semi-rigid linker with an embedded secondary amine, offering a unique vector for attachment that differs from the more flexible and less polar methyl 2-(4-aminophenyl)acetate . This can be critical for optimizing the degradation efficiency of challenging protein targets.

Amine-Reactive Polymer & Surface Modification

The methyl ester group allows for easy conversion to a carboxylic acid or amide, while the secondary amine can be used to graft the molecule onto activated surfaces or polymer backbones. This bifunctional nature makes it a superior choice for creating functionalized materials compared to mono-functional analogs, enabling applications in chromatography resins, biosensors, or drug delivery systems .

Application
Selection Property
Validation Focus
Peptidomimetic Libraries
Selective N-derivatization handle
Orthogonal protection and peptide bond mimicry
Cellulose Ester Dyes
N-aryl glycine scaffold with polar group
Substantivity and washfastness evaluation
PROTAC Linker Design
Semi-rigid N-aryl glycine spacer
Ternary complex formation and degradation efficiency
Polymer & Surface Modification
Bifunctional amine/ester reactivity
Grafting density and material performance

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